molecular formula C11H7BrN2O3 B1437782 4-(5-Bromopyrimidin-2-yloxy)benzoic acid CAS No. 1086379-56-7

4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Cat. No. B1437782
M. Wt: 295.09 g/mol
InChI Key: BGVNFFKTAKKZBC-UHFFFAOYSA-N
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Description

“4-(5-Bromopyrimidin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . Its average mass is 295.089 Da and its monoisotopic mass is 293.963989 Da .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromopyrimidin-2-yloxy)benzoic acid” consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has explored the utility of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid and related compounds in organic synthesis, particularly in coupling reactions and the synthesis of complex molecules. For instance, the Suzuki–Miyaura coupling of 2-bromopyridine derivatives has been demonstrated to yield complex pyridinyl benzyl benzoic acid compounds, showcasing a mechanistic rationale for these reactions (McMillan, McNab, & Reed, 2007). Additionally, the synthesis of deuterated versions of herbicidal compounds, including those related to pyrimidinyl benzoate, highlights the importance of these processes in studying the metabolism and degradation of active herbicidal ingredients (Yang & Lu, 2010).

Liquid Crystal Research

In the realm of liquid crystals, 4-(5-Bromopyrimidin-2-yloxy)benzoic acid derivatives have been explored for their potential in forming supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases over a broad temperature range, which is significant for the development of advanced liquid crystal display technologies (Alaasar & Tschierske, 2019).

Microbial Degradation of Herbicides

The degradation of novel herbicides, such as ZJ0273, by soil bacteria showcases an environmental application of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid-related compounds. One study identified Amycolatopsis sp. M3-1 as capable of degrading ZJ0273, highlighting the potential for bioremediation strategies to address agricultural chemical residues (Cai et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life . It’s advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-7(2-4-9)10(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVNFFKTAKKZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650595
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyrimidin-2-yloxy)benzoic acid

CAS RN

1086379-56-7
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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